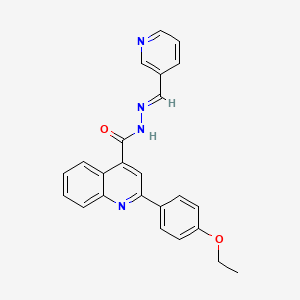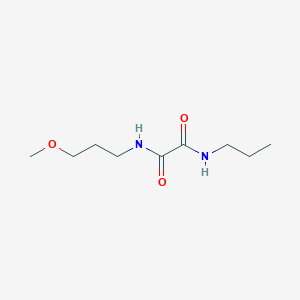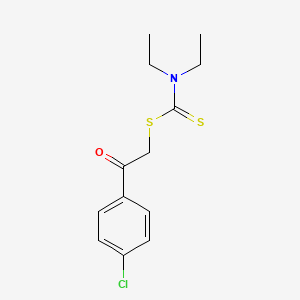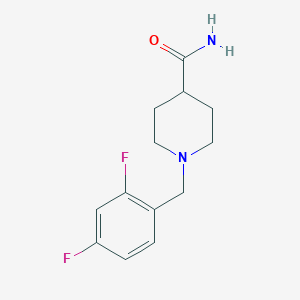
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as EPCQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPCQ belongs to the quinoline family of compounds and has been found to possess various biological activities, making it an attractive molecule for further investigation.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have potential therapeutic applications in various inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully investigate its biological activities.
将来の方向性
There are several future directions for research on 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the molecular targets and signaling pathways involved in the biological activities of this compound. Further studies are also needed to determine the pharmacokinetics and toxicity of this compound in animal models and humans.
合成法
The synthesis of 2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been described in the literature using various methods. One of the most commonly reported methods involves the reaction of 4-ethoxyaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid, followed by the addition of 4-hydroxyquinoline-2-carboxylic acid hydrazide and refluxing the mixture in ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
2-(4-ethoxyphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that this compound possesses anti-tumor, anti-inflammatory, and anti-microbial properties, making it a promising molecule for the development of new drugs.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-2-30-19-11-9-18(10-12-19)23-14-21(20-7-3-4-8-22(20)27-23)24(29)28-26-16-17-6-5-13-25-15-17/h3-16H,2H2,1H3,(H,28,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAVCTDQQYTICC-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
